molecular formula C9H15ClN2O4 B12537719 1-Amino-4-tert-butylpyridin-1-ium perchlorate CAS No. 664982-07-4

1-Amino-4-tert-butylpyridin-1-ium perchlorate

Katalognummer: B12537719
CAS-Nummer: 664982-07-4
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: PCHKEIRDMKNIIB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-tert-butylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an amino group and a tert-butyl group attached to the pyridine ring, with a perchlorate anion as the counterion

Vorbereitungsmethoden

The synthesis of 1-amino-4-tert-butylpyridin-1-ium perchlorate typically involves the reaction of 4-tert-butylpyridine with an appropriate aminating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Synthetic Route:

    Amination: 4-tert-butylpyridine is reacted with an aminating agent such as ammonia or an amine derivative under controlled conditions.

    Formation of Perchlorate Salt: The resulting amino compound is then treated with perchloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Amino-4-tert-butylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

1-Amino-4-tert-butylpyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-amino-4-tert-butylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The perchlorate anion may also play a role in stabilizing the compound and enhancing its reactivity.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

1-Amino-4-tert-butylpyridin-1-ium perchlorate can be compared with other similar compounds to highlight its uniqueness:

Uniqueness:

  • The presence of both an amino group and a tert-butyl group in this compound provides distinct chemical reactivity and potential applications compared to other pyridinium salts.

Eigenschaften

CAS-Nummer

664982-07-4

Molekularformel

C9H15ClN2O4

Molekulargewicht

250.68 g/mol

IUPAC-Name

4-tert-butylpyridin-1-ium-1-amine;perchlorate

InChI

InChI=1S/C9H15N2.ClHO4/c1-9(2,3)8-4-6-11(10)7-5-8;2-1(3,4)5/h4-7H,10H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

PCHKEIRDMKNIIB-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.